molecular formula C11H9BrF4O B14048751 1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14048751
M. Wt: 313.09 g/mol
InChI Key: UROALBXPPJQWJT-UHFFFAOYSA-N
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Description

1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring and a bromopropanone moiety

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[2,3-bis(difluoromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H9BrF4O/c12-5-7(17)4-6-2-1-3-8(10(13)14)9(6)11(15)16/h1-3,10-11H,4-5H2

InChI Key

UROALBXPPJQWJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)C(F)F)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the bromination of 1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Corresponding substituted products such as azides, thiocyanates, or ethers.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups and the bromopropanone moiety can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(2,3-Bis(difluoromethyl)phenyl)-3-iodopropan-2-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of bromine, which can influence its reactivity and interactions compared to its chloro and iodo analogs. The bromine atom can participate in different types of chemical reactions and may confer distinct biological activities.

Biological Activity

1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound notable for its unique molecular structure, which includes a brominated ketone moiety and difluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

  • Molecular Formula : C11_{11}H8_{8}BrF2_2O
  • Molecular Weight : Approximately 313.09 g/mol
  • Structure : The compound features a phenyl ring substituted at the 2 and 3 positions with difluoromethyl groups and a bromopropanone moiety.

The biological activity of this compound is largely attributed to the following mechanisms:

  • Enzyme Inhibition : The presence of the bromine atom enhances the compound's reactivity compared to its chloro and iodo analogs, potentially allowing it to interact with various enzymes involved in metabolic pathways.
  • Binding Affinity : The difluoromethyl groups increase lipophilicity and metabolic stability, which may improve binding affinity to specific biological targets such as receptors or enzymes.

Biological Activity

Preliminary studies indicate that derivatives of this compound may exhibit significant biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for further investigation in oncology.
  • Enzyme Inhibition Studies : Interaction studies have highlighted its potential to inhibit key enzymes, which can be crucial for developing therapeutic agents .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Anticancer ActivityCytotoxic effects on tumor cell lines
LipophilicityEnhanced metabolic stability

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that compounds with similar structures can inhibit human deacetylase Sirtuin 2 (HDSirt2) and other key enzymes involved in cancer progression. Further studies are needed to evaluate the specific interactions of this compound with these targets .
  • Cytotoxicity Assays : A study involving derivatives of this compound demonstrated significant cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2), indicating its potential as an anticancer agent .
  • Pharmacological Profiling : The unique structural features of this compound suggest that it may serve as a lead compound for the development of new drugs targeting specific pathways in cancer therapy .

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